2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethanone
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Overview
Description
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethanone is a synthetic organic compound that features a thiadiazole ring, a dichlorophenyl group, and an ethanone moiety. This compound is of interest due to its potential biological activities, including antimicrobial and enzyme inhibitory properties. The presence of the thiadiazole ring is particularly significant, as this structure is known for its diverse pharmacological activities.
Mechanism of Action
Target of Action
The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori . Therefore, the inhibition of urease disrupts this biochemical pathway, affecting the survival of H. pylori .
Result of Action
The inhibition of urease by this compound leads to a decrease in the pH level, affecting the survival of H. pylori . This could potentially be used for the treatment of infections caused by this bacterium .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethanone typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol.
Attachment of the Dichlorophenyl Group: The 5-amino-1,3,4-thiadiazole-2-thiol is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group of the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the ethanone moiety.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidation of the thiol group can lead to the formation of disulfides.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential as an enzyme inhibitor, particularly against urease, which is significant in the treatment of infections caused by Helicobacter pylori.
Industry: Potential use in the development of new agrochemicals due to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenylethanone: Similar structure but lacks the dichlorophenyl group.
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-chlorophenyl)ethanone: Contains a single chlorine atom on the phenyl ring.
Uniqueness
The presence of the dichlorophenyl group in 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethanone enhances its lipophilicity and potentially its biological activity compared to similar compounds. This structural feature may contribute to its higher potency as an enzyme inhibitor and its broader spectrum of antimicrobial activity.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3OS2/c11-5-1-2-6(7(12)3-5)8(16)4-17-10-15-14-9(13)18-10/h1-3H,4H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWYIQZVXDNXHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CSC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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